molecular formula C14H21N5O2 B2702877 7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 385391-16-2

7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2702877
CAS No.: 385391-16-2
M. Wt: 291.355
InChI Key: ODNVNNVKXRFQST-UHFFFAOYSA-N
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Description

7-allyl-8-(sec-butylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as ABT-702, is a purine nucleoside phosphorylase (PNP) inhibitor. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections.

Scientific Research Applications

  • Antitumor Effects : Moharram and Osman (1989) found that certain purine derivatives, similar in structure to the compound , exhibited antitumor activity. This suggests potential applications in cancer research and treatment (Moharram & Osman, 1989).

  • Serotonin Receptor Affinity and Psychotropic Activity : Chłoń-Rzepa et al. (2013) designed new derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione, showing potential as ligands for serotonin receptors. These compounds could have applications in the development of treatments for mood disorders (Chłoń-Rzepa et al., 2013).

  • Antibacterial Properties : Sun and Sun (2001) reported the synthesis of novel cyclic-amine monomers with antibacterial activities, indicating potential applications in the development of antimicrobial agents (Sun & Sun, 2001).

  • Crystal Structure Analysis : Studies by Karczmarzyk, Karolak‐Wojciechowska, and Pawłowski (1995) on similar purine compounds contribute to the understanding of molecular geometry and potential interactions in drug design (Karczmarzyk et al., 1995).

  • Analgesic Activity : Zygmunt et al. (2015) found that certain purine derivatives demonstrated significant analgesic and anti-inflammatory effects, indicating potential applications in pain management (Zygmunt et al., 2015).

  • Synthesis and Study of Mixed Ligand-Metal Complexes : Shaker (2011) explored the synthesis of mixed ligand metal complexes involving purine derivatives, which could be relevant in materials science and coordination chemistry (Shaker, 2011).

  • Antiviral Activity : Kini et al. (1991) synthesized sugar-modified nucleoside derivatives of a purine analogue, assessing their antiviral activity. This suggests applications in antiviral drug development (Kini et al., 1991).

Properties

IUPAC Name

8-(butan-2-ylamino)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-6-8-19-10-11(16-13(19)15-9(3)7-2)17(4)14(21)18(5)12(10)20/h6,9H,1,7-8H2,2-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNVNNVKXRFQST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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